molecular formula C18H27NO B14459701 N-(3,7-Dimethylocta-2,6-dien-1-yl)-4-ethoxyaniline CAS No. 69797-70-2

N-(3,7-Dimethylocta-2,6-dien-1-yl)-4-ethoxyaniline

Katalognummer: B14459701
CAS-Nummer: 69797-70-2
Molekulargewicht: 273.4 g/mol
InChI-Schlüssel: JQBYVHOATJCERN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,7-Dimethylocta-2,6-dien-1-yl)-4-ethoxyaniline is an organic compound characterized by its unique structure, which includes a dimethylocta-dienyl group and an ethoxyaniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,7-Dimethylocta-2,6-dien-1-yl)-4-ethoxyaniline typically involves the reaction of 3,7-dimethylocta-2,6-dien-1-amine with 4-ethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,7-Dimethylocta-2,6-dien-1-yl)-4-ethoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

N-(3,7-Dimethylocta-2,6-dien-1-yl)-4-ethoxyaniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N-(3,7-Dimethylocta-2,6-dien-1-yl)-4-ethoxyaniline exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(3,7-Dimethylocta-2,6-dien-1-yl)cyclopropanecarboxamide: Shares a similar dimethylocta-dienyl group but differs in the amide moiety.

    N-(3,7-Dimethylocta-2,6-dien-1-yl)cyclopropanecarboxamide: Another compound with a similar structure but different functional groups.

Uniqueness

N-(3,7-Dimethylocta-2,6-dien-1-yl)-4-ethoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

69797-70-2

Molekularformel

C18H27NO

Molekulargewicht

273.4 g/mol

IUPAC-Name

N-(3,7-dimethylocta-2,6-dienyl)-4-ethoxyaniline

InChI

InChI=1S/C18H27NO/c1-5-20-18-11-9-17(10-12-18)19-14-13-16(4)8-6-7-15(2)3/h7,9-13,19H,5-6,8,14H2,1-4H3

InChI-Schlüssel

JQBYVHOATJCERN-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)NCC=C(C)CCC=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.